3-Fluorofeniletilamina

Descripción general

Descripción

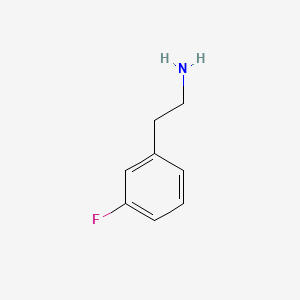

3-Fluorophenethylamine is an organic compound with the molecular formula C8H10FN. It is a derivative of phenethylamine, where a hydrogen atom on the benzene ring is replaced by a fluorine atom at the third position.

Aplicaciones Científicas De Investigación

3-Fluorophenethylamine has several applications in scientific research:

Mecanismo De Acción

Target of Action

3-Fluorophenethylamine is a chemical compound with the formula C8H10FN The primary targets and their roles are not explicitly mentioned in the available resources

Mode of Action

It is known that it can be used in the synthesis of various compounds , but the specific interactions with its targets and the resulting changes are not clearly understood. More comprehensive studies are needed to elucidate these mechanisms.

Biochemical Pathways

It’s known that it can be used in the synthesis of various compounds , which suggests it may play a role in certain biochemical reactions.

Result of Action

It’s known that it can be used in the synthesis of various compounds , suggesting it may have certain effects at the molecular and cellular level.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Fluorophenethylamine can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-fluoronitrobenzene with ethylamine, followed by reduction of the nitro group to an amine . Another method involves the reduction of 3-fluorophenylacetonitrile using lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the synthesis of 3-fluorophenethylamine often involves the catalytic hydrogenation of 3-fluorophenylacetonitrile. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Oxidation: 3-Fluorophenethylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 3-Fluoroacetophenone.

Reduction: 3-Fluorophenylethanol.

Substitution: Various halogenated derivatives.

Comparación Con Compuestos Similares

- 2-Fluorophenethylamine

- 4-Fluorophenethylamine

- Phenethylamine

Comparison: 3-Fluorophenethylamine is unique due to the position of the fluorine atom on the benzene ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its 2- and 4-fluoro counterparts . For example, the 3-fluoro derivative may have different binding affinities for certain receptors, leading to distinct pharmacological profiles .

Actividad Biológica

3-Fluorophenethylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its anti-inflammatory properties, neurochemical effects, and potential applications in drug discovery.

3-Fluorophenethylamine, with the chemical formula and CAS number 404-70-6, is characterized by a fluorine atom attached to the phenethylamine structure. Its properties include:

- Molar Mass : 139.17 g/mol

- Density : 1.066 g/mL at 25 °C

- Boiling Point : 87 °C at 15 mmHg

- pKa : Approximately 9.65 (predicted) .

Anti-Inflammatory Activity

One of the most notable studies on 3-Fluorophenethylamine involves its derivative, N-(3-fluorophenyl)ethylcaffeamide (FECA), which demonstrated significant anti-inflammatory effects in animal models. The study utilized a λ-carrageenan-induced paw edema model in mice to assess the anti-inflammatory properties of FECA. Key findings included:

- Reduction in Edema : FECA significantly reduced paw edema at doses of 10 mg/kg and 20 mg/kg.

- Biomarker Analysis : Treatment with FECA led to decreased levels of pro-inflammatory markers such as cyclooxygenase-2 (COX-2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and malondialdehyde (MDA) in inflamed tissues.

- Antioxidant Enzyme Activity : FECA treatment increased the activities of superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GRd) in liver tissues, suggesting a mechanism involving oxidative stress reduction .

| Parameter | Control Group | FECA (10 mg/kg) | FECA (20 mg/kg) |

|---|---|---|---|

| Paw Edema Volume (mL) | 2.5 | 1.5 | 1.0 |

| COX-2 Levels (pg/mL) | 150 | 90 | 70 |

| TNF-α Levels (pg/mL) | 120 | 80 | 60 |

| SOD Activity (U/mg protein) | 5 | 9 | 12 |

Neurochemical Research

In addition to its anti-inflammatory properties, 3-Fluorophenethylamine is also investigated for its role in neurochemistry. It serves as a structural analog for various neurotransmitters and has been used in studies exploring its effects on serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions .

Case Studies and Research Findings

- Anti-Cancer Potential : Recent studies have explored fluoro-substituted compounds, including derivatives of phenethylamine, for their anti-cancer properties. In silico analyses suggest that such compounds may exhibit significant binding affinities to cancer-related targets like HER2 and EGFR, indicating potential therapeutic applications in oncology .

- Safety Profile : The compound is classified as corrosive, necessitating careful handling. Risk codes indicate that it can cause burns upon contact with skin or eyes, highlighting the importance of safety measures during research applications .

Propiedades

IUPAC Name |

2-(3-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCVZEYHEFAWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336462 | |

| Record name | 3-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-70-6 | |

| Record name | 3-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of m-F-PEA contribute to improved charge transport in 2D/3D perovskite solar cells compared to other organic spacers like butylamine (BA)?

A1: The research paper highlights that the rigid molecular structure of m-F-PEA leads to weaker exciton-phonon interactions in 2D perovskite films compared to BA. [] Exciton-phonon interactions, essentially the coupling between light-generated excitons and lattice vibrations, can hinder efficient charge transport. Weaker interactions, facilitated by the rigid m-F-PEA, translate to improved carrier diffusion within the 2D perovskite layer. This enhanced diffusion allows charges to reach the interface with the 3D perovskite layer and contribute to current generation more efficiently. Consequently, 2D/3D perovskite solar cells treated with m-F-PEA exhibit higher fill factors and potentially better overall performance compared to those treated with BA, especially as the concentration of the 2D perovskite passivation layer increases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.